M₄ PAM Cooperativity: 4-yl Pyrazole Connectivity vs. 3-yl Regioisomer
In the development of subtype-selective M₄ PAMs, the pyrazol-4-yl-pyridine scaffold was essential for achieving cooperative binding with the orthosteric agonist carbachol. The lead compound 12 (incorporating the pyrazol-4-yl-pyridine core) demonstrated carbachol-dependent specific binding in rodent striatum, with >60% reduction in tracer binding under blocking conditions. In contrast, analogous series with pyrazol-3-yl-pyridine connectivity failed to exhibit significant cooperative enhancement, underscoring the criticality of the 4-yl substitution pattern present in the target compound [1].
| Evidence Dimension | Carbachol-dependent specific binding (M₄ allosteric cooperativity) |
|---|---|
| Target Compound Data | >60% reduction in [18F]12 binding under blocking conditions in rat striatum (scaffold containing pyrazol-4-yl-pyridine core) |
| Comparator Or Baseline | Pyrazol-3-yl-pyridine analogs: no significant cooperative enhancement observed |
| Quantified Difference | >60% specific binding displacement vs. no significant displacement for 3-yl regioisomers |
| Conditions | In vitro autoradiography on rat brain sections, ±10 μM carbachol |
Why This Matters
For procurement, this establishes that the 4-yl pyrazole connectivity is a structural prerequisite for M₄ PAM activity, making the compound an indispensable intermediate for this target class while 3-yl isomers are unsuitable.
- [1] Haider A, Deng X, Mastromihalis O, et al. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharm Sin B. 2023;13(1):213-226. View Source
